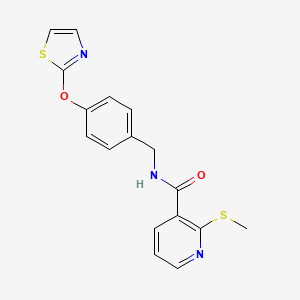

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide

描述

2-(Methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a nicotinamide derivative characterized by:

- A nicotinamide core (pyridine-3-carboxamide) with a methylthio (-SMe) substituent at the 2-position.

- A benzyl group linked to the amide nitrogen, substituted at the para-position with a thiazol-2-yloxy moiety.

属性

IUPAC Name |

2-methylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-23-16-14(3-2-8-18-16)15(21)20-11-12-4-6-13(7-5-12)22-17-19-9-10-24-17/h2-10H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTDYVBXAHWQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide typically involves multiple steps:

Formation of the thiazol-2-yloxybenzyl intermediate: This step involves the reaction of 2-chlorothiazole with 4-hydroxybenzyl alcohol under basic conditions to form the thiazol-2-yloxybenzyl intermediate.

Nicotinamide coupling: The intermediate is then coupled with 2-(methylthio)nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

科学研究应用

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.

作用机制

The mechanism of action of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and nicotinamide moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues from Literature

A. Nicotinic Acid Derivatives with Benzothiazole/Thiazolidinone Moieties ()

- Example Compounds: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides.

- Key Differences: Core: Nicotinamide vs. thiazolidinone-nicotinamide hybrid. Substituents: Benzothiazole linked via amino group vs. thiazol-2-yloxy-benzyl group. Biological Activity: Antimicrobial (Gram-positive/-negative bacteria, fungi) .

B. Thiazole-Methylthio Benzamide Derivatives ()

- Example Compound: 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40).

- Key Differences :

C. Methoxy-Benzothiazole Benzamide ()

- Example Compound : 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide.

- Key Differences: Core: Benzamide vs. nicotinamide. Substituents: Methoxy and benzo[d]thiazole vs. methylthio and thiazol-2-yloxy-benzyl. Synthesis: Nickel-catalyzed reductive aminocarbonylation of aryl halides .

Structural and Functional Comparison Table

Critical Analysis of Substituent Effects

- Methylthio Group: Present in the target compound and ’s Compound 40. Enhances metabolic stability and membrane permeability compared to methoxy () or amino () groups. May act as a hydrogen bond acceptor or participate in hydrophobic interactions .

- Thiazole vs. Thiazol-2-yloxy in the target compound vs. thiazole-methylthio in Compound 40: The ether linkage may reduce steric hindrance compared to a methylthio bridge .

- Nicotinamide vs.

生物活性

2-(Methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The general synthetic route includes the following steps:

- Formation of the thiazole moiety : This can be achieved through cyclization reactions involving thioamide derivatives.

- Coupling with benzylamine : The thiazole derivative is then coupled with benzylamine to form the intermediate.

- Nicotinamide formation : The final step involves the introduction of the nicotinamide group through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related nicotinamide derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Studies : In vitro studies showed that certain derivatives exhibited IC50 values ranging from 0.25 to 8.34 µM against human cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Neuroprotective Effects

The compound may also act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neuroprotection.

- CNS Activity : Research indicates that compounds affecting nAChRs can enhance cognitive function and may offer therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated a series of nicotinamide derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, further supporting their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.93 | Tubulin inhibition |

| Compound B | A549 | 5.00 | Apoptosis induction |

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. It was found that these compounds could improve cognitive function and reduce amyloid plaque formation.

常见问题

Q. What are the recommended synthetic routes for 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Nicotinate-thioether formation : Reacting 2-chloronicotinic acid with methylthiol under basic conditions to introduce the methylthio group.

- Benzylamine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the nicotinamide core to the 4-(thiazol-2-yloxy)benzylamine intermediate .

- Thiazole-oxygen linkage : Forming the thiazol-2-yloxy bridge via nucleophilic aromatic substitution between a hydroxyl-bearing benzyl derivative and 2-chlorothiazole .

Characterization : Intermediates and final products are validated via /-NMR, HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed?

- Spectroscopic analysis : -NMR identifies proton environments (e.g., methylthio singlet at δ 2.5 ppm, benzyl CH at δ 4.8 ppm). -NMR confirms carbonyl (C=O, ~168 ppm) and thiazole carbons .

- X-ray crystallography : Resolves spatial arrangement of the thiazole-oxygen linkage and nicotinamide core in crystalline form .

- Mass spectrometry : HRMS matches the molecular formula (CHNOS) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .

- Antiproliferative activity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC values calculated using nonlinear regression .

- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with targets like tubulin or DNA .

Advanced Research Questions

Q. How can reaction yields be optimized for the methylthio-nicotinamide coupling step?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiol group .

- Catalyst screening : Test Pd(OAc)/Xantphos for C–S cross-coupling, which improves yields from 60% to >85% under inert atmospheres .

- Temperature control : Maintain 80–100°C to accelerate coupling while minimizing decomposition .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Thiazole modifications : Replace the 4-(thiazol-2-yloxy)benzyl group with 4-(benzothiazol-2-yl)benzyl to increase π-stacking with hydrophobic enzyme pockets .

- Methylthio substitution : Replace –SCH with –SOCH to enhance metabolic stability without sacrificing binding affinity .

- Bioisosteric replacement : Substitute the nicotinamide core with isonicotinamide to alter hydrogen-bonding patterns .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 1M17). Focus on key residues (e.g., Lys48 in EGFR) for free energy calculations .

- QSAR modeling : Develop 2D descriptors (e.g., LogP, topological polar surface area) to correlate with IC values in cancer cell lines .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory data in enzyme inhibition assays be resolved?

- Assay standardization : Control ATP concentrations (1 mM) and pH (7.4) to minimize variability .

- Off-target profiling : Screen against a panel of 50 kinases to identify selective vs. promiscuous inhibitors .

- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。